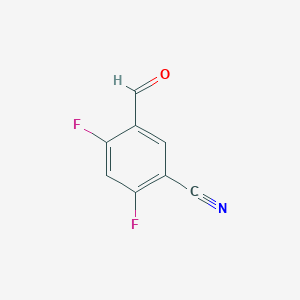

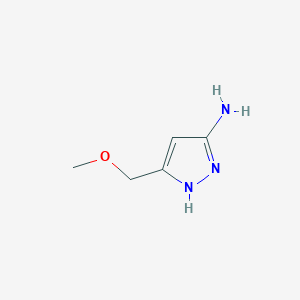

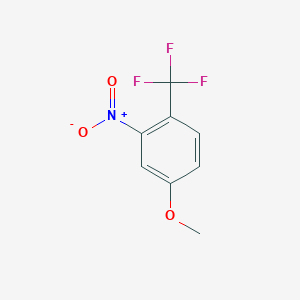

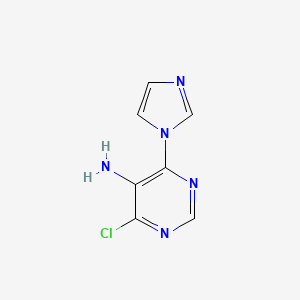

4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine is a derivative of pyrimidine, which is a significant class of heterocyclic aromatic organic compounds. Pyrimidine derivatives have been widely studied due to their prevalence in pharmaceuticals and their role in biological processes, as they are part of the structure of nucleotides in DNA and RNA .

Synthesis Analysis

An efficient synthetic route to pyrimidinylimidazoles, which are closely related to the compound , has been developed starting from 2,4-dichloropyrimidine. This process involves a regioselective Sonogashira coupling followed by nucleophilic substitution to yield pyrimidinylalkyne derivatives. These intermediates are then oxidized to 1,2-diketones and subsequently undergo cyclocondensation with ammonium acetate and an aldehyde to produce the desired pyrimidinyl imidazoles .

Molecular Structure Analysis

The molecular structure of a similar compound, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, has been investigated using both experimental and theoretical techniques. Theoretical calculations such as Density Functional Theory (DFT) and molecular docking, along with experimental methods like FT-IR, FT-Raman, and NMR spectroscopy, have been employed to understand the structure and properties of the molecule. The theoretical geometrical parameters were found to be in good agreement with the experimental data .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives has been explored in various studies. For instance, the reaction of 2-chloro-4-(substituted amino)-6-methyl-5-nitropyrimidine with amino acids led to the formation of optically active imidazo[1,2-a]pyrimidines, showcasing the potential for diverse chemical transformations . Additionally, the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine selectively produced a 4-substituted product, demonstrating the specificity of reactions involving pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives have been extensively studied. For example, the compound 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine was analyzed for its molecular electrostatic potential (MEP), stability, charge distribution, and non-linear optical (NLO) properties. Quantum mechanical calculations provided insights into the optimized structure, electronic energies, and thermodynamic parameters at various temperatures. The compound's potential as an antihypertensive agent was also suggested through molecular docking studies .

In another study, non-covalent interactions in 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas were investigated using quantum chemical calculations. The study highlighted the importance of hydrogen bonding, van der Waals interactions, and other non-covalent interactions in determining the properties of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Characterization

Divergent Synthesis of Substituted 2-aminoimidazoles

A novel method starting from 2-aminopyrimidines has been developed for synthesizing substituted 2-aminoimidazoles. This process involves cleavage of imidazo[1,2-a]pyrimidinium salts with hydrazine or secondary amines, leading to trisubstituted 2-aminoimidazoles through a Dimroth-type rearrangement (Ermolat'ev & Van der Eycken, 2008).

Molecular Docking and Characterization

Investigations on 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine revealed its role as an I1 imidazoline receptor agonist with potential antihypertensive activity. The molecular structure was examined using both experimental and theoretical techniques, providing insights into its chemical and biological activity regions (Aayisha et al., 2019).

Biological and Medicinal Applications

Anti-Tubercular Activity

A series of ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate compounds were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Compound 8a exhibited the most potent activity, suggesting the potential of these derivatives in anti-tubercular therapy (Vavaiya et al., 2022).

Antifungal Effects

Derivatives of 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine showed promising antifungal effects against important types of fungi like Aspergillus terreus and Aspergillus niger. This suggests their potential development into useful antifungal agents (Jafar et al., 2017).

Novel Compound Synthesis

Synthesis of Imidazo[1,2-a]pyrimidines

Research has led to the synthesis of optically active imidazo[1,2-a]pyrimidin-3(2H)-ones, demonstrating the versatility of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine derivatives in obtaining compounds with potential application in medicinal chemistry (Bakavoli, Bagherzadeh, & Rahimizadeh, 2005).

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities . They are known to interact with various targets, leading to their diverse therapeutic potential .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities .

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biochemical pathways, contributing to their diverse biological activities .

Result of Action

Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Direcciones Futuras

The future directions in the research and development of imidazole-containing compounds are promising. Given their broad range of chemical and biological properties, they are being extensively studied for their potential in drug development . There is a need for the development of new drugs that can overcome the increasing public health problems due to antimicrobial resistance .

Propiedades

IUPAC Name |

4-chloro-6-imidazol-1-ylpyrimidin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN5/c8-6-5(9)7(12-3-11-6)13-2-1-10-4-13/h1-4H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHVFKGNGGRICG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=C(C(=NC=N2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.